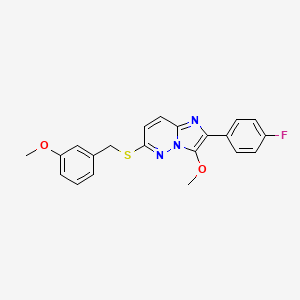
Tuberculosis inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tuberculosis Inhibitor 7 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in tuberculosis treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.
化学反应分析
Types of Reactions: Tuberculosis Inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s inhibitory effects.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for their therapeutic potential.
科学研究应用
Tuberculosis Inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of tuberculosis inhibitors.
Biology: Researchers use this compound to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: The compound is being explored as a potential therapeutic agent for treating tuberculosis, especially in cases where traditional treatments are ineffective.
Industry: this compound is used in the development of new diagnostic tools and drug formulations to improve tuberculosis treatment outcomes.
作用机制
The mechanism of action of Tuberculosis Inhibitor 7 involves targeting specific enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. The compound binds to key proteins, inhibiting their function and disrupting critical processes such as cell wall synthesis, energy production, and DNA replication. This leads to the eventual death of the bacterial cells and a reduction in the infection.
相似化合物的比较
Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that targets RNA polymerase.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production.
Uniqueness of Tuberculosis Inhibitor 7: this compound stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances the compound’s efficacy against drug-resistant strains of Mycobacterium tuberculosis.
属性
分子式 |
C21H18FN3O2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3 |
InChI 键 |
RKPUYIBLTUCHSD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
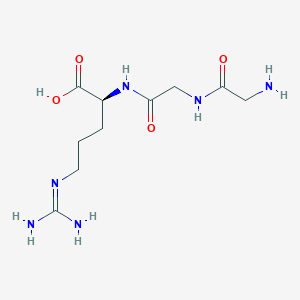
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
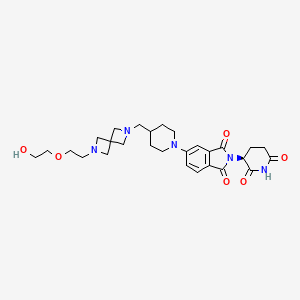
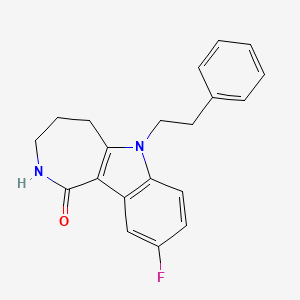
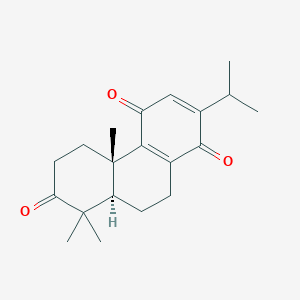

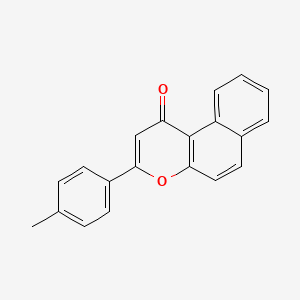
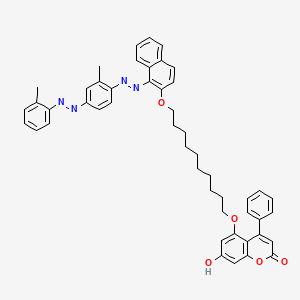
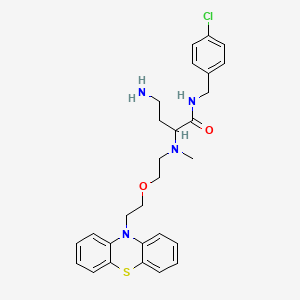
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
